A Technical Guide to 1-(2-methoxyethyl)-1H-indazol-4-amine: Structure, Properties, and Synthetic Strategy
A Technical Guide to 1-(2-methoxyethyl)-1H-indazol-4-amine: Structure, Properties, and Synthetic Strategy
Abstract
This technical guide provides a comprehensive scientific overview of 1-(2-methoxyethyl)-1H-indazol-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. While this specific molecule is not extensively documented in public literature, its structure combines a biologically active indazole-4-amine core with an N1-methoxyethyl side chain, a feature often used to modulate physicochemical properties. This document deconstructs the molecule to analyze its core components, proposes a robust and well-rationalized synthetic pathway, and discusses its potential applications based on established principles of medicinal chemistry and data from analogous structures. The guide is structured to provide researchers with both the foundational knowledge and the practical insights required to synthesize, characterize, and evaluate this and related compounds.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery. This designation arises from its ability to bind to a wide range of biological targets with high affinity, leading to its incorporation into numerous clinically evaluated and approved therapeutic agents. The structural rigidity of the indazole core, combined with its capacity for diverse substitutions at multiple positions, allows for the precise three-dimensional orientation of functional groups to optimize interactions within a target's binding site.
Indazole derivatives have demonstrated a remarkable breadth of biological activities, most notably as inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The indazole core can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase hinge region. Beyond kinase inhibition, the indazole scaffold is present in drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Physicochemical Property Analysis
Molecular Structure
The chemical structure of 1-(2-methoxyethyl)-1H-indazol-4-amine consists of the foundational indazole ring system, substituted at the N1 position with a 2-methoxyethyl group and at the C4 position with a primary amine. The N1-alkylation prevents the formation of tautomers, locking the scaffold into a single, predictable conformation. The 4-amino group serves as a key hydrogen bond donor and a potential point for further chemical modification.
Caption: Chemical structure of 1-(2-methoxyethyl)-1H-indazol-4-amine.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Implication in Drug Development |
| Molecular Formula | C₁₀H₁₃N₃O | - |
| Molecular Weight | 191.23 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |
| cLogP | ~1.5 - 2.0 | Represents a balanced lipophilicity, suggesting good membrane permeability without excessive non-specific binding or poor solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The single primary amine provides a key hydrogen bond donor interaction point for target binding. |
| Hydrogen Bond Acceptors | 4 (2x N, 1x O) | Multiple acceptors allow for a versatile range of interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | 57.9 Ų | A TPSA < 140 Ų is associated with good cell permeability and oral bioavailability. |
| Aqueous Solubility | Moderate | The methoxyethyl group is known to enhance aqueous solubility compared to a simple alkyl chain, which is advantageous for formulation.[1] |
Rationale: The predictions are derived from computational models and analysis of structurally related fragments, such as 1H-indazol-4-amine and compounds containing the N-methoxyethyl moiety on other heterocyclic cores.[2][3] The methoxyethyl side chain is a common motif in medicinal chemistry used to disrupt crystallinity and improve solubility while adding a potential hydrogen bond acceptor (the ether oxygen) and potentially blocking metabolic attack at the N1 position.
Proposed Synthetic Strategy
A logical and efficient synthesis of 1-(2-methoxyethyl)-1H-indazol-4-amine can be designed based on well-established methodologies for the N-alkylation of indazoles. The strategy is reliable and utilizes commercially available starting materials.
Retrosynthetic Analysis
The most logical disconnection is at the N1-alkyl bond. This retrosynthetic approach simplifies the target molecule into two key synthons: the commercially available or readily synthesized 1H-indazol-4-amine core and an alkylating agent such as 1-bromo-2-methoxyethane .
Caption: Retrosynthetic analysis of the target compound.
Proposed Experimental Protocol: N1-Alkylation
This protocol describes a standard procedure for the selective N-alkylation of the indazole core. The primary challenge in alkylating indazoles is controlling the regioselectivity between the N1 and N2 positions. For many indazole systems, N1 alkylation is favored under basic conditions, especially with less sterically hindered alkylating agents.
Objective: To synthesize 1-(2-methoxyethyl)-1H-indazol-4-amine via direct alkylation of 1H-indazol-4-amine.
Materials:
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1H-Indazol-4-amine (1.0 eq)
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1-Bromo-2-methoxyethane (1.2 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Methodology:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazol-4-amine (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
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Addition of Base: Add potassium carbonate (2.0 eq) to the solution.
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Expert Rationale: K₂CO₃ is a mild and effective base for this transformation, minimizing side reactions. For less reactive substrates or to improve reaction rates, the stronger and more soluble base Cs₂CO₃ can be employed. Sodium hydride (NaH) is also effective but requires more stringent anhydrous conditions.
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Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the stirring suspension at room temperature.
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Expert Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting indazole starting material. Using a tosylate or mesylate analog of the alkylating agent can also be effective, as they are excellent leaving groups.
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Reaction & Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding deionized water. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). d. Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(2-methoxyethyl)-1H-indazol-4-amine.
Sources
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
